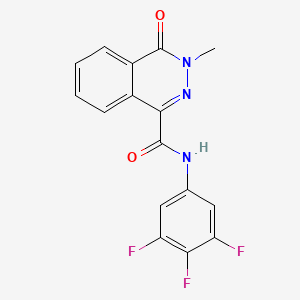![molecular formula C21H23N5O B12168522 4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B12168522.png)
4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide is a complex organic compound that features an indole ring and a triazolopyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the triazolopyridine group. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes to form indoles.
Triazole Formation: The triazole ring can be synthesized via cyclization reactions involving hydrazines and nitriles.
Amide Bond Formation: The final step involves coupling the indole and triazolopyridine derivatives through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxindole Derivatives: Formed via oxidation of the indole ring.
Dihydrotriazole Derivatives: Formed via reduction of the triazole ring.
Functionalized Indoles: Formed via electrophilic substitution reactions.
科学的研究の応用
4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders and cancers.
Biological Studies: Used as a probe to study protein-ligand interactions and enzyme mechanisms.
Materials Science:
作用機序
The mechanism of action of 4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The triazolopyridine moiety can interact with nucleophilic sites on enzymes, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A complex organic compound with an indole ring.
Uniqueness
4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide is unique due to its combination of an indole ring and a triazolopyridine moiety, which provides a distinct set of chemical properties and potential biological activities not commonly found in other compounds.
特性
分子式 |
C21H23N5O |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide |
InChI |
InChI=1S/C21H23N5O/c27-21(12-5-7-16-15-23-18-9-2-1-8-17(16)18)22-13-6-11-20-25-24-19-10-3-4-14-26(19)20/h1-4,8-10,14-15,23H,5-7,11-13H2,(H,22,27) |
InChIキー |
WMHKLHFDXMECKW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCCC3=NN=C4N3C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12168444.png)
![3,4-dimethoxy-N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12168449.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide](/img/structure/B12168457.png)
![4-methyl-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12168459.png)
![2-{[3-ethyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12168466.png)
![1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B12168474.png)


![N-(2,6-difluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12168487.png)

![methyl 2-{(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12168497.png)
![2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B12168526.png)
![N-[3-(2,4-dimethylphenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12168532.png)
